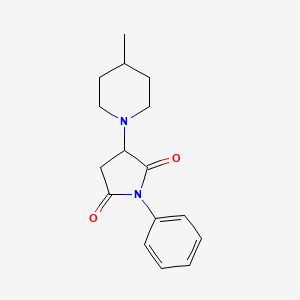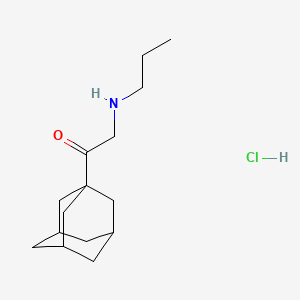![molecular formula C20H18ClN3O3 B5090754 1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CBP and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of CBP is not fully understood, but it is believed to act as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes play critical roles in cell division and gene expression, and their inhibition by CBP may lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
CBP has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. It has also been found to exhibit neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CBP in lab experiments include its potent inhibitory effects on CDKs and HDACs, its potential therapeutic applications, and its relatively low toxicity. However, its limitations include its complex synthesis process, its poor solubility in water, and its limited availability.
Direcciones Futuras
There are several potential future directions for research on CBP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in various diseases, and the elucidation of its mechanism of action. Additionally, the development of CBP derivatives with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
The synthesis of CBP involves several steps, including the reaction of 3-chlorobenzylamine with 2-amino-4-chlorobenzoic acid, which yields 2-(3-chlorobenzyl)-1,3-benzoxazole. This intermediate is then reacted with L-proline to form 1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide.
Aplicaciones Científicas De Investigación
CBP has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
(2S)-1-[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-1-3-12(9-14)10-18-23-15-7-6-13(11-17(15)27-18)20(26)24-8-2-5-16(24)19(22)25/h1,3-4,6-7,9,11,16H,2,5,8,10H2,(H2,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPVWLKANCHJPT-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-[(3-chlorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
![ethyl 4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5090735.png)

![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)
